molecular formula C18H19NO2 B5179448 1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one

Cat. No.: B5179448
M. Wt: 281.3 g/mol
InChI Key: MVZTUHKDUZSHSA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one is a synthetic organic compound featuring a 2,3-dihydroindole moiety linked to a phenoxy-substituted butanone chain. The indole ring system is a common pharmacophore in medicinal chemistry, often associated with bioactivity in receptor binding or cytotoxicity. The ketone group at the 1-position of the butanone chain and the phenoxy substituent at the 4-position distinguish this compound from simpler indole derivatives.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(11-6-14-21-16-8-2-1-3-9-16)19-13-12-15-7-4-5-10-17(15)19/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZTUHKDUZSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
1-(2,3-Dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one 2,3-Dihydroindole + butanone Phenoxy at C4 of butanone ~260 (estimated) Ether linkage, aromatic phenoxy group
1-[3-(2,3-Dihydro-1H-indol-1-yl)prop-1-yn-1-yl]phthalazine (3e) 2,3-Dihydroindole + phthalazine Propargyl linker between indole and phthalazine Not specified Alkyne spacer, heterocyclic phthalazine
4-Amino-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one 2,3-Dihydroindole + butanone Amino group at C4 of butanone 204.27 Polar amino substituent, discontinued
4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutanoic acid 2,3-Dihydroindole + butanoic acid Carboxylic acid at C4 of butanone ~232 (estimated) Acidic functional group, higher polarity

Key Observations :

  • The propargyl linker in compound 3e introduces rigidity and conjugation, which may influence binding to biological targets like kinases or DNA .
Physicochemical Properties
  • Solubility: The phenoxy group likely reduces aqueous solubility compared to the amino (polar) or carboxylic acid (ionizable) analogs .
  • Stability : The ketone group may confer susceptibility to nucleophilic attack, whereas the propargyl linker in 3e could enhance stability under physiological conditions .

Biological Activity

1-(2,3-dihydro-1H-indol-1-yl)-4-phenoxybutan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H19NO
  • Molecular Weight : 265.3 g/mol
  • CAS Number : Not specified in the provided sources.

Structural Characteristics

The compound features an indole moiety, which is known for its diverse biological activities, attached to a phenoxybutanone structure. The presence of the indole ring is crucial as it often contributes to the modulation of neurotransmitter systems and other biological pathways.

This compound exhibits various biological activities primarily through interactions with neurotransmitter systems:

  • Serotonin Reuptake Inhibition : Similar compounds have shown activity as serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant effects.
  • Norepinephrine Modulation : The compound may also influence norepinephrine pathways, which are critical in mood regulation and stress response.

Pharmacological Effects

Research indicates that this compound could possess the following pharmacological effects:

  • Antidepressant Activity : By modulating serotonin and norepinephrine levels, it may alleviate symptoms of depression.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is linked to various chronic diseases.

Study 1: Antidepressant Activity

A study conducted on similar indole derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the inhibition of serotonin reuptake and enhancement of serotonergic neurotransmission .

Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokines, thus suggesting a potential therapeutic role in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin and norepinephrine modulation
Anti-inflammatoryInhibition of cytokines

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